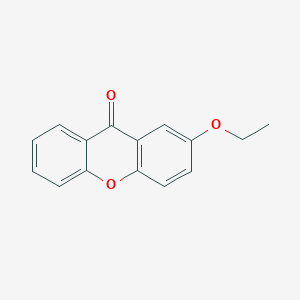
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorine gas and methanol in the presence of a catalyst.
Attachment of the hexyl linker: The hexyl chain can be introduced through nucleophilic substitution reactions, often using alkyl halides.
Coupling with the purine derivative: The final step involves coupling the acridine derivative with a purine derivative, such as 6-amino-9H-purine, using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding acridine N-oxide derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
科学研究应用
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Molecular Biology: Used as a fluorescent probe for studying nucleic acid interactions.
Pharmacology: Explored for its antimicrobial and antiviral properties.
Industrial Applications: Potential use in the development of new materials with unique optical and electronic properties.
作用机制
The mechanism of action of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound may also induce the formation of reactive oxygen species, leading to oxidative damage to cellular components.
相似化合物的比较
Similar Compounds
9-Acridinamine derivatives: Compounds with similar acridine cores but different substituents.
Purine derivatives: Compounds with similar purine moieties but different linkers or functional groups.
Uniqueness
The uniqueness of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.
属性
CAS 编号 |
103061-94-5 |
|---|---|
分子式 |
C25H26ClN7O |
分子量 |
476.0 g/mol |
IUPAC 名称 |
N-[6-(6-aminopurin-9-yl)hexyl]-6-chloro-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C25H26ClN7O/c1-34-17-7-9-20-19(13-17)22(18-8-6-16(26)12-21(18)32-20)28-10-4-2-3-5-11-33-15-31-23-24(27)29-14-30-25(23)33/h6-9,12-15H,2-5,10-11H2,1H3,(H,28,32)(H2,27,29,30) |
InChI 键 |
HRGAMUBCOMXLRJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCN4C=NC5=C(N=CN=C54)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


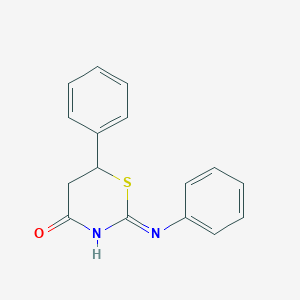
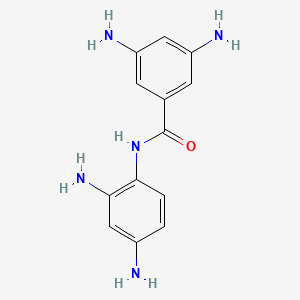
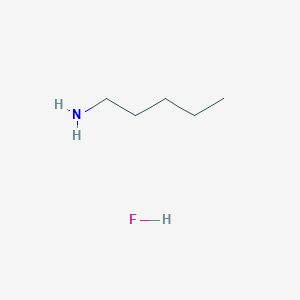
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
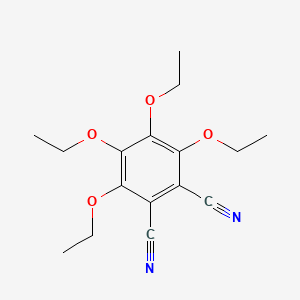
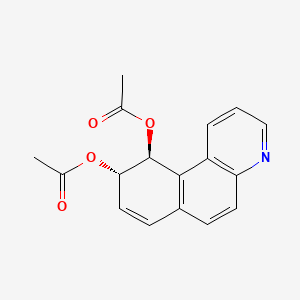
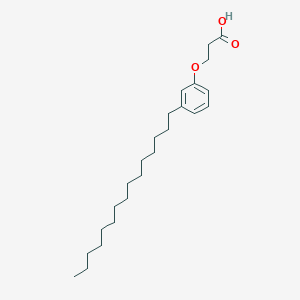

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
